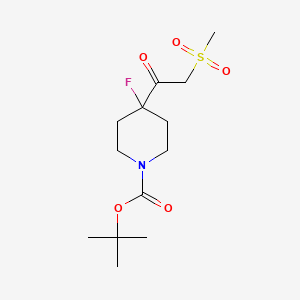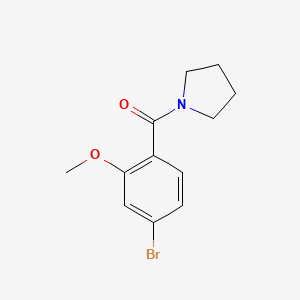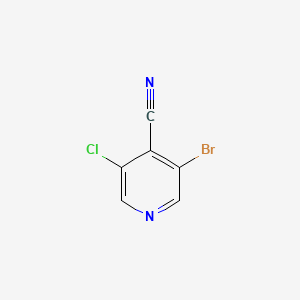
(6-(Butylthio)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Suzuki Cross-Coupling Reactions : Boronic acids, including (6-(Butylthio)pyridin-3-yl)boronic acid, are often utilized in Suzuki cross-coupling reactions. This process involves the coupling of boronic acids with aryl halides, facilitated by a palladium catalyst, to create various biaryl compounds. These reactions are fundamental in creating new chemical compounds for various applications (Bouillon et al., 2003).
Chemical Catalysis : Studies have shown that organic derivatives of boronic acid, like (6-(Butylthio)pyridin-3-yl)boronic acid, can interact with organometallic systems to explore new reaction pathways. This interaction is crucial for advancements in chemical catalysis (Anaby et al., 2014).
Synthesis of Heteroarylpyridine Derivatives : Boronic acids are used in the synthesis of various heteroarylpyridine derivatives. These compounds have potential applications in pharmaceuticals and material science (Smith et al., 2008).
Formation of Borylated Complexes : In pharmaceutical applications, boronic acids are vital in the synthesis of active pharmaceutical ingredients (APIs) through borylation reactions. These reactions are key to developing new drug candidates with potential anti-cancer and anti-tuberculosis properties (Sanghavi et al., 2022).
Development of Chemosensors : Certain boronic acids, including derivatives of (6-(Butylthio)pyridin-3-yl)boronic acid, have been studied for their potential use in developing organoboron-based chemosensors. These sensors can detect various analytes based on changes in fluorescence or color (Sundararaman et al., 2005).
Synthesis of Pyridine-Based Heteroaromatic Boronic Acid Derivatives : An innovative synthesis method for pyridine-based heteroaromatic boronic acid derivatives has been developed. This method is efficient for producing a range of functionalized heterocycles from accessible starting materials (Mora-Radó et al., 2016).
Orientations Futures
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Therefore, it is expected that the studies with boronic acids, including “(6-(Butylthio)pyridin-3-yl)boronic acid”, will be extended in order to obtain new promising drugs shortly .
Propriétés
IUPAC Name |
(6-butylsulfanylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2S/c1-2-3-6-14-9-5-4-8(7-11-9)10(12)13/h4-5,7,12-13H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOUPYDFQWNMCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Butylthio)pyridin-3-yl)boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B567120.png)

![tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B567122.png)




![1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B567132.png)


